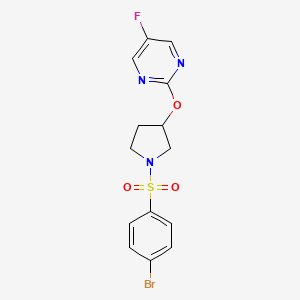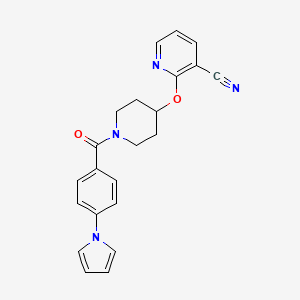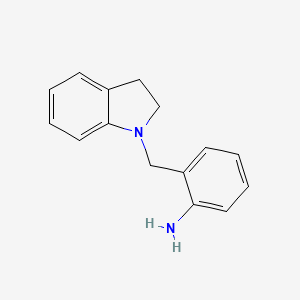
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C14H13BrFN3O3S and its molecular weight is 402.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in RORγt Inverse Agonists Discovery
A study by Duan et al. (2019) details the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists, a category to which 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine belongs. This research highlights the importance of specific structural elements like the polar set of amides at N1-position of the pyrrolidine ring in achieving high selectivity against various receptors (Duan et al., 2019).
Role in Antimicrobial Activity
Bogdanowicz et al. (2013) used a derivative of 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, closely related to the compound , for the synthesis of cyanopyridine derivatives with notable antimicrobial activity against various bacteria. This indicates the potential of the compound in contributing to the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Applications in Antitumor Research
Huang et al. (2001) designed and synthesized sulfonamide derivatives containing 5-flurouracil, which are structurally related to this compound. These compounds exhibited significant antitumor activity and low toxicity in mice, suggesting a potential application in cancer treatment (Huang et al., 2001).
Utilization in Pyrimidine Synthesis
Shan Hou et al. (2016) studied the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine, an important intermediate in the synthesis of pyrimidines. This research demonstrates the utility of compounds like this compound in the preparation of crucial intermediates for pharmaceutical applications (Shan Hou et al., 2016).
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O3S/c15-10-1-3-13(4-2-10)23(20,21)19-6-5-12(9-19)22-14-17-7-11(16)8-18-14/h1-4,7-8,12H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBOWWUJEGIENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-3-carboxamide](/img/structure/B2358730.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)

![2-(4-Bromophenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2358735.png)

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2358737.png)




![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)

![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)
